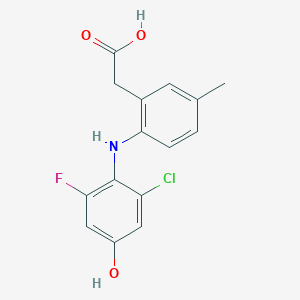

Lumiracoxib metabolite M23

Description

Structure

3D Structure

Properties

CAS No. |

220991-37-7 |

|---|---|

Molecular Formula |

C15H13ClFNO3 |

Molecular Weight |

309.72 g/mol |

IUPAC Name |

2-[2-(2-chloro-6-fluoro-4-hydroxyanilino)-5-methylphenyl]acetic acid |

InChI |

InChI=1S/C15H13ClFNO3/c1-8-2-3-13(9(4-8)5-14(20)21)18-15-11(16)6-10(19)7-12(15)17/h2-4,6-7,18-19H,5H2,1H3,(H,20,21) |

InChI Key |

LUNFHOZKXHTOLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C(C=C(C=C2Cl)O)F)CC(=O)O |

Origin of Product |

United States |

Analytical Methodologies for the Characterization and Quantification of Lumiracoxib Metabolite M23

Advanced Chromatographic and Mass Spectrometric Techniques

The identification and quantification of lumiracoxib (B1675440) metabolite M23 in complex biological samples necessitate the use of highly sensitive and specific analytical technologies. Advanced chromatographic separation coupled with mass spectrometry forms the foundation of these analytical efforts.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely accepted technique for drug metabolite analysis due to its exceptional sensitivity and selectivity. researchgate.net In the context of lumiracoxib, ultra-high performance liquid chromatography (UHPLC), a high-pressure evolution of HPLC, has been paired with tandem mass spectrometry to simultaneously measure the parent drug and its key metabolites, including 4'-hydroxy-lumiracoxib (M23), in preclinical samples such as rat plasma. nih.gov

This technique involves separating the analytes on a chromatographic column, such as a C18 column, followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov In MRM, specific precursor-to-product ion transitions are monitored for each compound, providing a high degree of specificity and quantitative accuracy. For 4'-hydroxy-lumiracoxib (M23), a specific transition, such as m/z 310.1 → 264.1, is used for its detection and quantification. nih.gov This targeted approach allows for the reliable measurement of M23 even at low concentrations in complex biological matrices. nih.govijpsjournal.com

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Lumiracoxib | 294.1 | 248.1 | nih.gov |

| 4'-hydroxy-lumiracoxib (M23) | 310.1 | 264.1 | nih.gov |

| Lumiracoxib-acyl-glucuronide | 470.1 | 276.1 | nih.gov |

| Diclofenac (B195802) (Internal Standard) | 296.0 | 250.0 | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Elucidation

High-resolution mass spectrometry (HRMS) is indispensable for the initial identification and structural elucidation of unknown metabolites. Unlike standard tandem mass spectrometers, HRMS instruments, such as Quadrupole-Time of Flight (Q-TOF) or Orbitrap systems, measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically within 5 ppm). frontiersin.org This precision allows for the determination of the elemental composition of a metabolite.

For M23, an accurate mass measurement would confirm its elemental formula as C₁₅H₁₃ClFNO₃, distinguishing it from other potential metabolites with the same nominal mass. frontiersin.org While specific HRMS data for M23 is not detailed in the provided context, the general approach involves acquiring full-scan mass spectra and comparing the exact mass of the detected metabolite with theoretical masses of predicted biotransformation products (e.g., hydroxylation of the parent drug). frontiersin.org Fragmentation data (MS/MS) from HRMS can further help in pinpointing the location of the metabolic modification on the parent structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Structure Confirmation

While mass spectrometry provides crucial information on mass and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous confirmation of a metabolite's chemical structure. chromatographyonline.comrestek.com NMR provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C), allowing for the precise determination of bond connectivity and stereochemistry. restek.com

For lumiracoxib metabolite M23 (4'-hydroxy-lumiracoxib), NMR would be used to definitively confirm that the hydroxylation occurred at the 4'-position of the dihaloaromatic ring. fda.gov This is achieved by analyzing the chemical shifts and coupling patterns of the protons in the aromatic region of the NMR spectrum. Although isolating sufficient quantities of a single metabolite from a biological matrix for NMR analysis can be challenging, it is a critical step for the definitive structural confirmation of key metabolites in drug development. chromatographyonline.comrestek.com

Ultra-High Performance Liquid Chromatography-Quadrupole-Time of Flight-Mass Spectrometry (UPLC-Q-TOF-MS/MS) in Metabolomics

The combination of Ultra-High Performance Liquid Chromatography with Quadrupole-Time of Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) is a premier platform for non-targeted metabolomics studies. dndi.orgdndi.org This approach allows for a comprehensive and unbiased survey of all detectable metabolites in a biological sample. dndi.org The high chromatographic resolution of UPLC separates the myriad of compounds in a complex mixture, while the Q-TOF-MS provides accurate mass measurements and fragmentation data for both known and unknown compounds. dndi.org

In the study of lumiracoxib metabolism, UPLC-Q-TOF-MS/MS would be employed to generate a global metabolic profile, comparing samples from treated subjects with controls. dndi.org This allows for the detection of a wide range of metabolites, including M23, and provides insights into the broader metabolic pathways affected by the drug. By analyzing the resulting data with advanced software, researchers can identify statistically significant changes in metabolite levels and tentatively identify compounds based on their accurate mass and fragmentation patterns. dndi.org

Sample Preparation Strategies for Complex Biological Matrices in Research Settings

The effective analysis of this compound from biological matrices like blood plasma or urine requires robust sample preparation to remove interfering substances, primarily proteins, that can compromise the analytical results.

A common and straightforward method is protein precipitation . This involves adding an organic solvent, such as acetonitrile (B52724) (often containing a small percentage of acid like formic acid to improve protein precipitation and analyte stability), to the plasma sample. nih.gov The mixture is vortexed and then centrifuged at high speed, causing the proteins to pellet at the bottom of the tube. The clear supernatant, containing the drug and its metabolites, is then carefully collected for injection into the LC-MS/MS system. This method is favored for its simplicity and suitability for high-throughput applications.

Another technique is liquid-liquid extraction (LLE) . This method involves adding an immiscible organic solvent to the aqueous biological sample. The analytes partition into the organic layer based on their solubility, leaving behind water-soluble interferences like salts and some proteins. The organic layer is then separated, evaporated, and the residue is reconstituted in a suitable solvent for analysis.

The choice of sample preparation method depends on the specific requirements of the assay, including the nature of the analyte, the required sensitivity, and the sample throughput.

Development and Validation of Bioanalytical Methods for M23 in Preclinical Samples

For quantitative results to be considered reliable and reproducible, the bioanalytical method used to measure M23 in preclinical samples must be rigorously validated according to guidelines set by regulatory agencies like the U.S. Food and Drug Administration (FDA). nih.gov

A study detailing a validated UHPLC-MS/MS method for lumiracoxib and its metabolites, including 4'-hydroxy-lumiracoxib (M23), in rat plasma provides a clear example of this process. nih.gov The validation assesses several key parameters:

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. For M23 (4'-hydroxy-lumiracoxib), a linear range of 1-500 ng/mL in rat plasma has been established. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. For M23, accuracy was reported to be within -7.85% to 9.50% (relative error), and precision (relative standard deviation) did not exceed 8.23%. nih.gov

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. An extraction recovery of over 80% was demonstrated for M23. nih.gov

Matrix Effect: The influence of other components in the biological sample on the ionization of the analyte. This must be assessed to ensure that the matrix does not suppress or enhance the analyte's signal.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term room temperature stability). nih.gov

| Validation Parameter | Result |

|---|---|

| Linearity Range | 1-500 ng/mL |

| Correlation Coefficient (r) | > 0.995 |

| Precision (RSD) | ≤ 8.23% |

| Accuracy (RE) | -7.85% to 9.50% |

| Extraction Recovery | > 80.54% |

Successful validation ensures that the bioanalytical method is reliable and fit-for-purpose, providing high-quality data for pharmacokinetic and other preclinical studies. nih.gov

Enzymatic Biotransformation and Formation Pathways of Lumiracoxib Metabolite M23

Cytochrome P450 (CYP) Isoform Contributions to M23 Generation

The biogenesis of Lumiracoxib (B1675440) metabolite M23 is predominantly an oxidative process catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govwikipedia.org These heme-containing monooxygenases are central to the Phase I metabolism of a vast number of xenobiotics, including lumiracoxib.

In vitro studies have consistently identified Cytochrome P450 2C9 (CYP2C9) as the principal enzyme responsible for the formation of Lumiracoxib metabolite M23. nih.govdrugbank.comnih.gov The major oxidative metabolic pathways for lumiracoxib are the oxidation of its 5-methyl group and the hydroxylation of its dihaloaromatic ring to form the 4'-hydroxy derivative, M23. nih.govresearchgate.net Research demonstrates that the latter pathway is catalyzed primarily by the CYP2C9 isoform. nih.govchemicalbook.com Studies utilizing immunoinhibitory antibodies against CYP2C9 in human liver microsomes have confirmed its central role in mediating this specific hydroxylation reaction. nih.gov This enzymatic action introduces a hydroxyl group at the 4'-position of the dihaloaromatic ring structure, converting lumiracoxib into M23. researchgate.net

| CYP Isoform | Role in M23 (4'-hydroxy-lumiracoxib) Formation | Source Citation |

| CYP2C9 | Predominant | nih.gov, drugbank.com, nih.gov |

| CYP1A2 | Very Minor | nih.gov |

| CYP2C19 | Very Minor | nih.gov |

The formal characterization of enzyme kinetics for the formation of M23 involves determining key parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). These studies are typically performed using in vitro systems containing recombinant human CYP2C9, which allows for the isolation of the specific enzyme's activity. By incubating the enzyme with varying concentrations of the lumiracoxib substrate and measuring the rate of M23 production, a kinetic profile can be established. While the precise Kₘ and Vₘₐₓ values for lumiracoxib's hydroxylation by CYP2C9 are not widely reported in public literature, this standard enzymatic assessment is fundamental to understanding the efficiency and capacity of the metabolic pathway.

Non-CYP Enzymatic Systems Implicated in M23 Biogenesis

The biogenesis of this compound is specifically an oxidative hydroxylation reaction. The available scientific literature attributes this Phase I metabolic step exclusively to the Cytochrome P450 system, with no significant involvement of non-CYP enzymatic systems in its direct formation. nih.govwikipedia.orgnih.gov While lumiracoxib and its metabolites can undergo subsequent Phase II conjugation reactions, such as glucuronidation, the initial hydroxylation to create M23 is a CYP-mediated event. researchgate.netresearchgate.net

Comparative Metabolic Studies of M23 in Liver Preparations

To understand the metabolism of lumiracoxib in a context that closely mimics physiological conditions, researchers utilize various in vitro liver preparations. These systems allow for the controlled study of metabolite formation and the identification of the enzymes involved.

Human liver microsomes (HLMs), which are subcellular fractions containing a high concentration of CYP enzymes, are a standard tool for studying Phase I metabolism. nih.govnih.gov Incubation of lumiracoxib in HLM systems has been instrumental in confirming the formation of M23 and identifying CYP2C9 as the primary catalyst. nih.gov These microsomal studies provide a clear view of CYP-dependent metabolic pathways. researchgate.netnih.gov

In addition to microsomes, intact human hepatocytes are used. nih.gov Hepatocyte cultures offer a more comprehensive model, as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. Studies using human hepatocytes have corroborated the findings from microsomal incubations, showing the formation of M23 and other downstream metabolites, thereby providing a more complete picture of the drug's hepatic biotransformation. nih.gov

Rodent Liver Preparations for Translational Metabolite Research

Rodent liver preparations, including liver microsomes and hepatocytes, serve as crucial in vitro tools in translational research to predict the metabolic pathways of drug candidates in humans. In the context of lumiracoxib, these preparations have been instrumental in elucidating the formation of metabolite M23 and other metabolic products.

While specific kinetic parameters (Vmax and Km) for the formation of this compound in rodent liver microsomes are not extensively reported in the available literature, data from structurally similar non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac (B195802), can provide valuable insights. The 4'-hydroxylation of diclofenac, a reaction analogous to the formation of M23 from lumiracoxib, has been well-characterized in rodent liver microsomes. The kinetic constants for this reaction in rat and mouse liver microsomes are presented in the table below. This comparative data is useful for understanding the potential enzymatic efficiency of M23 formation in these preclinical species.

| Species | Vmax (pmol/min/mg protein) | Km (µM) |

|---|---|---|

| Rat | 432 ± 15 | 9 ± 1 |

| Mouse | Data Not Available | Data Not Available |

This data is for diclofenac and serves as a surrogate to illustrate the potential kinetic profile for lumiracoxib metabolism in rodents.

The metabolic profiling in rodent models has also revealed further biotransformation of M23. For example, in mice, taurine (B1682933) conjugates of lumiracoxib and its oxidative metabolites, including derivatives of M23, have been identified. This highlights species-specific differences in the downstream metabolic pathways of lumiracoxib.

The investigation into the enzymatic biotransformation of lumiracoxib to its M23 metabolite in rodent liver preparations is a cornerstone of its preclinical assessment. These studies provide essential information for understanding the drug's pharmacokinetic profile and for the early identification of potential metabolic liabilities, which is critical for the translation of drug candidates from preclinical to clinical development.

Investigation of Bioactivation Mechanisms and Reactive Metabolite Formation from Lumiracoxib Metabolite M23

Identification of Electrophilic Intermediates

The initial step in the bioactivation of many aromatic compounds involves oxidation to form reactive electrophiles. In the case of lumiracoxib (B1675440) metabolite M23, this process leads to the generation of highly reactive quinone imine species.

The bioactivation of 4'-hydroxylumiracoxib (M23) can result in the formation of electrophilic quinone imines. Research has demonstrated that M23 is oxidized to a quinone imine intermediate, designated M15. nih.gov This bioactivation is a key step, as the resulting quinone imine is an electrophilic species that can react with cellular nucleophiles. Further investigation has identified additional reactive intermediates, M17 and M18, which are described as GSH-conjugated quinone imines. nih.gov These are formed through the sequential elimination of the fluorine and chlorine atoms from the initial glutathione-conjugated M15. nih.gov The formation of these multiple quinone imine intermediates highlights a complex bioactivation pathway originating from the M23 metabolite. nih.gov

Glutathione (B108866) (GSH) Adduct Profiling and Structural Analysis

To detect and characterize reactive intermediates that are often too unstable to be observed directly, trapping experiments using nucleophiles like glutathione (GSH) are employed. The stable adducts formed can then be analyzed, providing indirect but definitive evidence of the formation of the reactive species.

The bioactivation of M23 in oxidizing systems, including those mediated by peroxidases and P450 enzymes in human liver microsomes, leads to the formation of a series of glutathione (GSH) adducts. nih.gov Detailed analysis has successfully identified mono-, di-, tri-, and even tetra-GSH adducts. nih.gov The majority of these conjugates are generated from the bioactivation of M23. nih.gov The formation of such a diverse profile of GSH adducts indicates that the initial reactive quinone imine undergoes further reactions, including sequential conjugation with multiple GSH molecules. nih.gov This process suggests a potential for significant depletion of cellular GSH stores. nih.gov

| Adduct Type | Description | Precursor Metabolite | Reference |

|---|---|---|---|

| Mono-GSH Adducts | Conjugate formed by the reaction of one molecule of GSH with the reactive intermediate. | M23 (via Quinone Imine M15) | nih.gov |

| Di-GSH Adducts | Conjugate formed by the reaction of two molecules of GSH. | M23 (via Quinone Imine M15) | nih.gov |

| Tri-GSH Adducts | Conjugate formed by the reaction of three molecules of GSH. | M23 (via Quinone Imine M15) | nih.gov |

| Tetra-GSH Adducts | Conjugate formed by the reaction of four molecules of GSH. | M23 (via Quinone Imine M15) | nih.gov |

N-Acetylcysteine (NAC) Conjugate Formation as Trapping Agents

Similar to glutathione, N-acetylcysteine (NAC) can be used as a trapping agent in vitro and in vivo to detect the formation of reactive electrophilic metabolites. NAC is often used because the resulting conjugates are related to the mercapturic acids excreted in urine.

Studies have shown that lumiracoxib can be bioactivated to a proposed quinone imine that is subsequently trapped by N-acetylcysteine (NAC), leading to the formation of two distinct NAC adducts in incubations with human and rat liver microsomes. nih.gov While this specific finding relates to the bioactivation of the parent drug, the principle demonstrates the utility of NAC in trapping reactive quinone species generated from the diphenylamine (B1679370) structure shared by lumiracoxib and its M23 metabolite. nih.gov

Peroxidase-Mediated Bioactivation of M23

Besides cytochrome P450 enzymes, peroxidases can also play a significant role in the bioactivation of certain drugs and their metabolites. These enzymes are particularly relevant in inflammatory conditions where they are highly expressed.

The lumiracoxib metabolite 4'-hydroxylumiracoxib (M23) has been shown to be a substrate for bioactivation by several peroxidases. nih.gov Experimental evidence demonstrates that horseradish peroxidase (HRP), myeloperoxidase (MPO), and prostaglandin (B15479496) H synthases (PGHS) can all mediate the oxidation of M23. nih.goval-edu.com This peroxidase-mediated pathway contributes to the formation of the reactive quinone imine intermediates and the subsequent GSH adducts. nih.gov The involvement of enzymes like myeloperoxidase and prostaglandin H synthases is particularly noteworthy, as these are often present at sites of inflammation, the intended therapeutic target for NSAIDs like lumiracoxib. nih.goval-edu.com

| Enzyme | Function in M23 Bioactivation | Reference |

|---|---|---|

| Horseradish Peroxidase (HRP) | Catalyzes the oxidation of M23 to reactive intermediates in experimental models. | nih.gov |

| Myeloperoxidase (MPO) | Bioactivates M23, relevant in neutrophils and sites of inflammation. | nih.gov |

| Prostaglandin H Synthases (PGHS) | Bioactivates M23, linking its metabolism to the prostaglandin synthesis pathway it is designed to inhibit. | nih.gov |

Mechanistic Pathways of Reactive Metabolite Formation and Detoxification

The bioactivation of the lumiracoxib metabolite designated as M23, which has been identified as 4'-hydroxylumiracoxib, is a critical area of investigation for understanding the potential mechanisms underlying lumiracoxib-associated hepatotoxicity. It is important to note that in some key research literature, this same metabolite, 4'-hydroxylumiracoxib, is referred to as M5. nih.govacs.org This section will detail the mechanistic pathways involved in the formation of reactive metabolites from lumiracoxib metabolite M23 and the subsequent detoxification processes.

The primary pathway for the bioactivation of this compound involves its oxidation to a highly reactive electrophilic quinone imine intermediate. nih.govacs.orgnih.gov This transformation is catalyzed by cytochrome P450 (P450) enzymes, specifically CYP2C9, as well as peroxidases such as myeloperoxidase and prostaglandin H synthases. nih.govnih.gov The formation of this quinone imine is analogous to the bioactivation pathway observed for diclofenac (B195802), a structurally similar nonsteroidal anti-inflammatory drug (NSAID) also associated with rare liver injury. acs.orgnih.gov

The resulting quinone imine is an electrophilic species that can covalently bind to cellular macromolecules, such as proteins, which is a potential initiating event for cellular dysfunction and toxicity. nih.gov The formation of these reactive intermediates is considered a significant factor in the potential for drug-induced liver injury.

Detoxification of the reactive quinone imine intermediate derived from this compound primarily occurs through conjugation with glutathione (GSH), a major cellular antioxidant. nih.govresearchgate.net This conjugation reaction is a crucial protective mechanism that neutralizes the reactive electrophile, preventing it from interacting with critical cellular components.

Research has identified several GSH adducts of lumiracoxib, indicating that the detoxification process can be complex. nih.gov These include mono-, di-, tri-, and even tetra-GSH adducts. nih.gov The formation of multiple GSH conjugates suggests a series of sequential reactions. An intermediate quinone imine (designated as M15 in some studies) can react with GSH. nih.gov Subsequent elimination of the fluorine and chlorine atoms from this initial GSH-conjugated quinone imine can lead to the formation of further GSH-conjugated intermediates (M17 and M18), which can then be conjugated with additional GSH molecules. nih.gov

In addition to the oxidative bioactivation pathway, lumiracoxib and its hydroxylated metabolite can undergo glucuronidation to form acyl glucuronides. nih.gov The 4'-hydroxyl-lumiracoxib-1-O-acylglucuronide is also considered a reactive metabolite that can react with GSH via transacylation to form drug-S-acyl-GSH adducts. nih.gov

The balance between the formation of reactive quinone imines and their detoxification via GSH conjugation is a key determinant of the potential for toxicity. Depletion of cellular GSH stores due to extensive formation of reactive metabolites can overwhelm the detoxification capacity of the cell, leading to increased covalent binding to proteins, oxidative stress, and ultimately, potential hepatotoxicity. nih.gov

In Vitro Pharmacological Activity and Mechanistic Studies of Lumiracoxib Metabolite M23

Cyclooxygenase Inhibition Profile

The primary mechanism of action of lumiracoxib (B1675440) and its metabolites involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. The inhibitory activity of M23 has been characterized in human whole blood assays.

In human whole blood assays, lumiracoxib metabolite M23 demonstrated inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov The IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, was determined for both isoforms. For COX-1, the IC₅₀ was found to be 86 µM, and for COX-2, the IC₅₀ was 0.5 µM. nih.gov This indicates that a significantly lower concentration of M23 is required to inhibit COX-2 compared to COX-1, suggesting a selective inhibitory profile. The COX-2 selectivity ratio, calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2, was determined to be 172. nih.gov

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Ratio (COX-1 IC₅₀ / COX-2 IC₅₀) |

|---|---|---|---|

| This compound (4'-hydroxy-lumiracoxib) | 86 (±9) | 0.5 (±0.01) | 172 |

When compared to its parent compound, lumiracoxib, the M23 metabolite exhibits a lower degree of COX-2 selectivity. Lumiracoxib itself is a highly selective COX-2 inhibitor, with a reported COX-2 selectivity ratio of 515 in human whole blood assays. nih.gov The COX-2 selectivity of the 4'-hydroxy metabolite (M23) was found to be approximately one-third that of the parent compound. nih.gov While still demonstrating a clear preference for COX-2, this reduced selectivity indicates a comparatively greater inhibitory effect on COX-1 than lumiracoxib.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Ratio |

|---|---|---|---|

| Lumiracoxib | 67 (±2) | 0.13 (±0.002) | 515 |

| This compound (4'-hydroxy-lumiracoxib) | 86 (±9) | 0.5 (±0.01) | 172 |

Molecular Interactions of M23 with Target Enzymes

Detailed studies specifically elucidating the molecular interactions of this compound with COX-1 and COX-2 enzymes are not extensively available in the current scientific literature. While the binding of the parent compound, lumiracoxib, to the COX-2 active site has been described, similar detailed structural or molecular modeling studies for the M23 metabolite have not been reported.

Cellular Bioactivity and Signaling Pathway Modulation in Preclinical Models

Information regarding the specific cellular bioactivity of this compound and its modulation of signaling pathways in preclinical models is not well-documented in publicly available research. Studies have primarily focused on the pharmacological effects of the parent drug, lumiracoxib. Therefore, a detailed account of the cellular and signaling effects solely attributable to the M23 metabolite cannot be provided at this time.

Preclinical Mechanistic Toxicology of Lumiracoxib Metabolite M23

Cellular Consequences of Reactive Metabolite Formation

The bioactivation of lumiracoxib's primary active metabolite, 4'-hydroxylumiracoxib (M23), is a critical initiating event in its preclinical toxicology. This process, primarily mediated by cytochrome P450 enzymes, particularly CYP2C9, leads to the formation of a highly reactive quinone imine intermediate. nih.govresearchgate.net This electrophilic species can readily interact with cellular nucleophiles, triggering a cascade of detrimental cellular events. These consequences include the depletion of cellular antioxidants, the formation of covalent bonds with essential proteins, and the induction of oxidative stress, all of which contribute to cellular dysfunction and potential toxicity. researchgate.net

Assessment of Glutathione (B108866) Depletion in In Vitro Systems

The formation of the reactive quinone imine from M23 poses a significant threat to cellular antioxidant defenses, most notably glutathione (GSH). In in vitro systems, the presence of this reactive metabolite leads to the formation of glutathione S-conjugates. nih.gov This conjugation process, which can be either enzymatic or non-enzymatic, consumes cellular GSH. mdpi.com The formation of N-acetylcysteine (NAC) conjugates of 4'-hydroxy lumiracoxib (B1675440) in incubations with rat and human liver microsomes serves as a surrogate marker for the formation of GSH adducts and, by extension, the depletion of the cellular GSH pool. nih.govresearchgate.net

Investigation of Covalent Protein Adduct Formation

The electrophilic nature of the quinone imine intermediate derived from M23 makes it highly susceptible to react with nucleophilic residues on cellular proteins, leading to the formation of covalent protein adducts. researchgate.net The formation of such adducts can alter the structure and function of essential proteins, leading to cellular dysfunction and toxicity. The investigation of covalent binding is a key aspect of preclinical toxicology assessment.

In vitro studies utilizing human liver microsomes have been instrumental in demonstrating the potential for lumiracoxib's reactive metabolites to form covalent adducts. bohrium.com While specific studies isolating the covalent binding of the M23-derived quinone imine are not extensively detailed, the detection of GSH adducts serves as a strong indicator of the potential for protein adduction, as proteins present a competing target for the reactive intermediate. The use of mass spectrometry-based techniques is a powerful tool for identifying the specific proteins that are targeted by reactive metabolites and for characterizing the chemical nature of the resulting adducts. ice-biosci.comnih.gov

Role of M23 Reactive Metabolites in Inducing Oxidative Stress

The generation of reactive metabolites from M23 is intrinsically linked to the induction of oxidative stress. This occurs through two primary mechanisms: the depletion of cellular antioxidants like glutathione and the direct production of reactive oxygen species (ROS). The consumption of GSH during the formation of conjugates with the quinone imine intermediate compromises the cell's ability to neutralize ROS, leading to an imbalance that favors an oxidative state. nih.gov

Furthermore, the metabolic cycling of the quinone imine intermediate can itself generate ROS, such as superoxide (B77818) anions. This direct production of ROS, coupled with the depletion of antioxidant defenses, creates a state of oxidative stress within the cell. auctoresonline.org Oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, and can activate stress-activated signaling pathways that can lead to apoptosis and cell death. frontiersin.org The upregulation of vascular NADPH oxidases by some nonsteroidal anti-inflammatory drugs (NSAIDs) has been shown to be a source of oxidative stress, although the specific role of M23 in this process requires further investigation. mdpi.com

In Vitro Models for Studying Metabolite-Mediated Cellular Toxicity Mechanisms

A variety of in vitro models are available to investigate the mechanisms of metabolite-mediated cellular toxicity. These models aim to replicate key aspects of liver physiology and function, allowing for the controlled study of drug metabolism and its consequences.

Primary human hepatocytes are considered the "gold standard" for in vitro hepatotoxicity testing as they retain the metabolic capabilities of the human liver, including the expression of key cytochrome P450 enzymes involved in the bioactivation of drugs like lumiracoxib. frontiersin.orgmdpi.com These cells can be used to study the formation of reactive metabolites, glutathione depletion, covalent binding, and the induction of cytotoxicity.

Precision-cut liver slices (PCLS) offer a more complex in vitro system that preserves the native architecture of the liver, including the various cell types and the extracellular matrix. mdpi.comnih.gov This model allows for the study of cell-cell interactions and the integrated response of the liver tissue to a toxic insult. PCLS have been used to study drug metabolism and toxicity for a variety of compounds and are a valuable tool for investigating the hepatotoxicity of lumiracoxib metabolites. researchgate.netnih.gov

Other in vitro models, such as hepatoma cell lines (e.g., HepG2, HepaRG), offer advantages in terms of availability and ease of use, though they may have limitations in their metabolic capacity compared to primary hepatocytes. mdpi.com Three-dimensional cell culture models, such as spheroids and organoids, are emerging as more physiologically relevant systems that can better mimic the in vivo environment. frontiersin.orgmdpi.com

Comparative Toxicological Insights from Analogous Compounds (e.g., Diclofenac (B195802) Metabolites)

Lumiracoxib shares a close structural resemblance to diclofenac, another NSAID associated with rare but serious liver injury. nih.govresearchgate.net This structural similarity has led to the hypothesis that they may share a common mechanism of toxicity, primarily driven by the formation of reactive quinone imine metabolites. researchgate.net

Both lumiracoxib and diclofenac are metabolized to hydroxylated derivatives, which can then be further oxidized to their respective quinone imines. nih.govnih.gov For diclofenac, the 4'-hydroxy and 5-hydroxy metabolites are key precursors to reactive quinone imines. nih.gov These reactive intermediates are known to cause glutathione depletion and form covalent protein adducts, similar to what is observed with lumiracoxib's M23 metabolite. nih.gov

The table below provides a comparative overview of the toxicological properties of the reactive metabolites of lumiracoxib (from M23) and diclofenac.

| Feature | Lumiracoxib Metabolite (from M23) | Diclofenac Metabolites (e.g., from 4'-OH-diclofenac) |

| Precursor Metabolite | 4'-hydroxylumiracoxib (M23) | 4'-hydroxydiclofenac, 5-hydroxydiclofenac |

| Reactive Intermediate | Quinone imine | Quinone imine |

| Primary Bioactivating Enzyme | CYP2C9 nih.govresearchgate.net | CYP2C9, CYP3A4 nih.gov |

| Evidence of GSH Conjugation | Formation of N-acetylcysteine conjugates in vitro nih.govresearchgate.net | Formation of glutathione and N-acetylcysteine conjugates in vitro and in vivo |

| Evidence of Covalent Protein Binding | Inferred from reactive intermediate formation researchgate.net | Demonstrated in vitro and in vivo nih.gov |

| Implication in Hepatotoxicity | Strong | Strong |

Future Research Directions and Unaddressed Questions Pertaining to Lumiracoxib Metabolite M23

Elucidation of Undiscovered Downstream Metabolites of M23

The metabolic journey of a drug rarely ends with a single hydroxylation. The introduction of a hydroxyl group on the M23 metabolite presents a new site for further biotransformation. A significant unanswered question is the complete profile of secondary or "downstream" metabolites originating from M23.

Future research must focus on identifying these subsequent products. A primary pathway for investigation is conjugation. Studies have confirmed that 4'-hydroxy-lumiracoxib (M23) can be a substrate for glucuronidation, forming 4'-hydroxyl-lumiracoxib-1-O-acylglucuronide. nih.govresearchgate.net This acyl glucuronide is itself reactive and can undergo further reactions. nih.govresearchgate.net The chemical instability of acyl glucuronides is well-documented, and they can rearrange to various isomers or react with nucleophiles. nih.govresearchgate.net

A crucial research avenue is to systematically characterize these downstream products in preclinical models. This involves incubating M23 with human liver microsomes, hepatocytes, and other relevant enzyme systems and using advanced analytical techniques to identify all resulting molecules.

Table 1: Hypothetical Downstream Metabolic Pathways for M23

| Proposed Pathway | Potential Downstream Metabolite(s) | Enzymatic System | Research Question |

|---|---|---|---|

| Phase II Conjugation | 4'-O-glucuronide (Ether glucuronide) | UDP-Glucuronosyltransferases (UGTs) | Which specific UGT isoforms are responsible for conjugating the phenolic hydroxyl group of M23? |

| Phase II Conjugation | 4'-O-sulfate | Sulfotransferases (SULTs) | Does sulfation of the M23 hydroxyl group occur, and what is its quantitative importance? |

| Further Oxidation | Dihydroxy-lumiracoxib derivatives | Cytochrome P450 (e.g., CYP2C9, CYP3A4) | Can the M23 metabolite be further oxidized at other positions on its aromatic rings? |

| Acyl Glucuronide Rearrangement | Positional isomers of the acyl glucuronide | Chemical (non-enzymatic) | What is the rate of rearrangement of the reactive 4'-hydroxyl-lumiracoxib-1-O-acylglucuronide under physiological conditions? |

Comprehensive Investigation of Non-CYP Mediated Biotransformation Pathways of M23

While the formation of M23 is primarily mediated by CYP2C9, its subsequent elimination may involve a variety of non-CYP enzymes. nih.gov Understanding these alternative pathways is vital, as they can significantly influence the metabolite's clearance and potential for drug-drug interactions, especially in individuals with compromised CYP2C9 function. uspharmacist.comrroij.com

The most prominent non-CYP pathway for NSAIDs is glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs). nih.gov As noted, M23 can form a reactive acyl glucuronide. nih.govresearchgate.net Future research should aim to comprehensively identify all UGT isoforms that can act on M23, not only at the carboxylic acid group (forming acyl glucuronides) but also at the newly formed hydroxyl group (forming ether glucuronides).

Other non-CYP enzymes that warrant investigation include sulfotransferases (SULTs), which could conjugate the phenolic hydroxyl group, and various cytosolic dehydrogenases that could potentially mediate further oxidative changes. nih.gov A systematic screening of M23 against a panel of recombinant non-CYP enzymes would provide definitive answers regarding its metabolic fate outside the P450 system.

Advanced Computational Modeling for Predicting Metabolite Reactivity and Interactions

The formation of reactive metabolites is a significant concern in drug development. researchgate.net Given that lumiracoxib (B1675440) can form reactive quinone imine intermediates and that its M23 metabolite can form a reactive acyl glucuronide, there is a clear need to predict and understand the reactivity of M23 and its downstream products. nih.govresearchgate.net

Future research should leverage advanced computational and in silico models to address this. rsc.org Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, such as Message Passing Neural Networks (MPNN), can be developed and trained on data from assays like cysteine trapping to predict the potential of M23 and its derivatives to form covalent bonds with proteins. nih.govnih.govbiorxiv.org

Table 2: Application of Computational Models in M23 Research

| Computational Approach | Specific Application for M23 | Desired Outcome |

|---|---|---|

| Quantum Mechanics (QM) | Calculate the energy barriers for the formation of potential reactive intermediates from M23 (e.g., quinone imines). | Predict the likelihood and rate of formation of reactive species. |

| Molecular Docking | Simulate the binding of M23 within the active sites of various metabolic enzymes (CYPs, UGTs, SULTs). | Identify key enzymes responsible for M23 biotransformation and predict potential inhibitory interactions. |

| Machine Learning (e.g., MPNN, Random Forest) | Predict the outcome of in vitro reactive metabolite trapping assays based on the chemical structure of M23 and its derivatives. nih.govbiorxiv.org | Prioritize metabolites for experimental investigation and flag potentially toxic structures early. |

These predictive models can help prioritize experimental studies, guide the synthesis of safer analogues in drug discovery, and provide a deeper mechanistic understanding of potential toxicities. researchgate.netresearchgate.net

Development of Innovative Analytical Tools for In Situ Reactive Metabolite Detection

A major challenge in studying reactive metabolites is their inherent instability and short half-life, which makes direct detection in a biological system difficult. creative-biolabs.com Current methods often rely on trapping these reactive species with nucleophilic reagents like glutathione (B108866) (GSH) or cyanide in in vitro systems, followed by analysis of the stable adducts. nih.govevotec.com

The future of this field lies in developing more sophisticated analytical tools capable of in situ or real-time detection within cellular or tissue systems. This would provide a more accurate picture of where and when reactive metabolites of M23 are formed and what their immediate cellular targets are.

Promising areas for research include:

Advanced Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI could potentially be adapted to map the spatial distribution of trapped M23 adducts directly within tissue slices, linking their presence to specific cell types.

Hyphenated Electrochemical-Mass Spectrometry: Using electrochemical cells to mimic metabolic oxidation online with a mass spectrometer could allow for the generation and immediate detection of short-lived reactive species from M23.

Novel Trapping Agents and Probes: The design of novel, cell-permeable trapping agents or fluorescent probes that become activated upon reacting with specific types of electrophiles (e.g., quinone imines or acyl glucuronides) could enable dynamic imaging of reactive metabolite formation in living cells.

These innovative approaches would move beyond simple identification and provide crucial information on the kinetics and subcellular location of reactive M23 species. alwsci.combenthamdirect.com

Exploration of Metabolite M23 Interactions with Drug Transporters and Other Metabolic Enzymes in Preclinical Contexts

The disposition of a drug and its metabolites is governed not only by metabolic enzymes but also by drug transporters, which control their movement into and out of cells and organs. nih.gov NSAIDs and their metabolites are known to interact with various transporters, including Organic Anion Transporters (OATs), P-glycoprotein (P-gp), and Breast Cancer Resistance Protein (BCRP). researchgate.netmdpi.commdpi.com

A significant knowledge gap exists regarding the interaction of M23 with these critical transporter proteins. It is currently unknown whether M23 is a substrate or inhibitor of key uptake transporters (like OATP1B1 in the liver) or efflux transporters (like BCRP or MRP2 in the intestine, liver, and kidney). nih.govmdpi.com

Future preclinical research must address this gap. A systematic approach should be taken to:

Screen M23 against a panel of clinically relevant drug transporters (e.g., OATPs, OATs, P-gp, BCRP, MRPs) using in vitro systems like transfected cell lines or membrane vesicles.

Determine Kinetic Parameters: For any identified interactions, determine whether M23 is a substrate or an inhibitor and calculate the relevant kinetic parameters (e.g., Km, Vmax, or IC50).

Assess Drug Interaction Potential: Use the in vitro data to predict the likelihood of clinically significant drug-drug interactions, where co-administered drugs could affect the clearance of M23, or M23 could alter the disposition of other drugs. alliedacademies.org

Understanding these interactions is essential for building a complete pharmacokinetic model of lumiracoxib and for predicting how its metabolites might behave in complex polypharmacy scenarios.

Table of Compounds

| Compound Name | Abbreviation / Other Name |

|---|---|

| Lumiracoxib | Prexige |

| 4'-hydroxy-lumiracoxib | Lumiracoxib metabolite M23 |

| 4'-hydroxyl-lumiracoxib-1-O-acylglucuronide | Reactive glucuronide of M23 |

| Cytochrome P450 2C9 | CYP2C9 |

| UDP-Glucuronosyltransferases | UGTs |

| Sulfotransferases | SULTs |

| Organic Anion Transporters | OATs |

| Organic Anion Transporting Polypeptides | OATPs |

| P-glycoprotein | P-gp |

| Breast Cancer Resistance Protein | BCRP |

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for identifying and quantifying Lumiracoxib metabolite M23 in biological matrices?

- Answer : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) or nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Cross-reference spectral data (e.g., MS/MS or 1H/13C NMR) with curated repositories like HMDB or MetaboLights to confirm identity . Pre-process raw data to align peaks across samples, normalize using internal standards, and apply statistical validation (e.g., coefficient of variation <15%) to ensure reproducibility . For quantification, use stable isotope-labeled analogs of M23 as internal standards to correct for matrix effects .

Q. How should researchers design pharmacokinetic studies to characterize M23’s formation and clearance?

- Answer : Implement a longitudinal study design with serial sampling (e.g., plasma, urine) across multiple time points post-Lumiracoxib administration. Include controls for inter-individual variability (e.g., age, CYP2C9 genotype) and use non-compartmental analysis (NCA) to estimate AUC, Cmax, and half-life . Validate analytical methods per FDA/EMA guidelines, including specificity, sensitivity (LOQ <1 ng/mL), and linearity (R² >0.99) .

Advanced Research Questions

Q. How can contradictions in the cardiovascular safety data for Lumiracoxib and M23 be systematically addressed?

- Answer : Conduct a meta-analysis stratified by patient subgroups (e.g., baseline CV risk, CYP2C9 metabolizer status) to assess heterogeneity. Use fixed- or random-effects models to pool odds ratios for adverse events (e.g., MI, stroke) and evaluate publication bias via funnel plots . Incorporate pharmacogenomic data to identify genetic variants (e.g., CYP2C9*3) linked to M23 accumulation and CV toxicity . Reconcile discrepancies by re-analyzing raw data from trials like TARGET, focusing on dose-response relationships .

Q. What computational strategies enable the integration of M23’s metabolic pathways with multi-omics datasets?

- Answer : Apply pathway enrichment tools (e.g., Mummichog) to link M23 to prostaglandin or arachidonic acid metabolism using metabolomics data . Integrate transcriptomic data (e.g., COX-2 expression) and proteomic data (e.g., CYP2C9 activity) via platforms like Metabolomics Workbench, ensuring chemical structure alignment using InChI keys . Address ambiguities in metabolite-disease associations by leveraging "scientific lenses" to model context-specific interactions .

Q. How can researchers improve the reproducibility of M23-related metabolomics studies?

- Answer : Adopt the Metabolomics Standards Initiative (MSI) guidelines for reporting experimental details (e.g., extraction protocols, instrument parameters) . Use multi-platform approaches (e.g., LC-MS + NMR) to enhance metabolome coverage and cross-validate M23 annotations . Deposit raw data in public repositories (e.g., MetaboLights) with metadata compliant with FAIR principles, including spectral libraries and QC metrics .

Data Analysis and Interpretation

Q. What statistical methods are optimal for detecting M23-associated biomarkers in heterogeneous patient cohorts?

- Answer : Apply multivariate analysis (e.g., orthogonal partial least squares-discriminant analysis, OPLS-DA) to distinguish M23 levels between groups, adjusting for confounders (e.g., renal function). Use false discovery rate (FDR) correction to minimize Type I errors in high-throughput datasets . For small sample sizes, employ bootstrapping or permutation tests to validate significance .

Q. How should researchers address variability in M23’s metabolic stability across in vitro systems?

- Answer : Compare metabolic half-life (t1/2) of M23 across hepatocyte models (e.g., human vs. rodent) using substrate depletion assays. Normalize data to protein content or cell viability metrics and apply kinetic modeling (e.g., Michaelis-Menten) to extrapolate in vivo clearance . Use liver S9 fractions to assess phase II conjugation (e.g., glucuronidation) and confirm pathways via recombinant enzyme assays .

Ethical and Reporting Considerations

Q. What guidelines ensure ethical reporting of M23’s potential toxicities in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.